molecular formula C10H13NO2S B13166228 5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde

5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13166228
M. Wt: 211.28 g/mol
InChI Key: TXVWFTYPCAHZDF-UHFFFAOYSA-N
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Description

5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom The compound also includes a morpholine ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component reactions. One common method involves the condensation of furan-2-carbaldehyde with 2-methylthiomorpholine under acidic conditions. The reaction typically requires a catalyst, such as acetic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

    Oxidation: 5-(2-Methylthiomorpholin-4-yl)furan-2-carboxylic acid.

    Reduction: 5-(2-Methylthiomorpholin-4-yl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The furan ring and morpholine moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group.

    2-Methylthiomorpholine: A morpholine derivative with a methylthio group.

Uniqueness

5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the substituted morpholine ring. This combination imparts distinct chemical properties and potential biological activities that are not present in the individual components.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(2-methylthiomorpholin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-8-6-11(4-5-14-8)10-3-2-9(7-12)13-10/h2-3,7-8H,4-6H2,1H3

InChI Key

TXVWFTYPCAHZDF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCS1)C2=CC=C(O2)C=O

Origin of Product

United States

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